Cas no 7467-07-4 (2-(4-methoxyphenyl)-1-phenylethanamine)

2-(4-methoxyphenyl)-1-phenylethanamine structure
7467-07-4 structure
Product Name:2-(4-methoxyphenyl)-1-phenylethanamine
CAS No:7467-07-4
MF:C15H18ClNO
MW:263.762523174286
CID:979762
PubChem ID:3028340
Update Time:2025-04-19

2-(4-methoxyphenyl)-1-phenylethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)-1-phenylethanamine
    • AC1MHLI8; NIOSH/KR8900000; NSC400635; NSC-400635; LS-68242; KR89000000; 2-(p-Methoxyphenyl)-1-phenylethylamine hydrochloride; 2-(4-methoxyphenyl)-1-phenylethanamine hydrochloride; Ethylamine, 2-(p-methoxyphenyl)-1-phenyl-, hydrochloride;
    • NIOSH/KR8900000
    • 7467-07-4
    • DTXSID00388653
    • KR89000000
    • 2-(p-Methoxyphenyl)-1-phenylethylamine hydrochloride
    • NSC-400635
    • NSC400635
    • Ethylamine, 2-(p-methoxyphenyl)-1-phenyl-, hydrochloride
    • 2-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1)
    • Inchi: 1S/C15H17NO.ClH/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H
    • InChI Key: HLCSPYSQLGCJOS-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=CC(=CC=1)CC(C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 227.13111
  • Monoisotopic Mass: 263.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 205
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.075
  • Boiling Point: 341°C at 760 mmHg
  • Flash Point: 155.5°C
  • Refractive Index: 1.581
  • PSA: 35.25
  • LogP: 4.44000
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